![molecular formula C15H14N2O7 B2523483 4,6-dioxo-5-feniltetrahidro-2H-pirrolo[3,4-d]isoxazol-3,3(3aH)-dicarboxilato de dimetilo CAS No. 338408-97-2](/img/structure/B2523483.png)
4,6-dioxo-5-feniltetrahidro-2H-pirrolo[3,4-d]isoxazol-3,3(3aH)-dicarboxilato de dimetilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate is a multifaceted compound characterized by its distinctive pyrrolo[3,4-d]isoxazole framework. It finds its use across a myriad of scientific realms, including organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate has numerous applications:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : Used in the study of enzyme inhibition due to its structural mimicry of natural substrates.
Medicine: : Potential therapeutic agent in the development of novel drugs, particularly in oncology.
Industry: : Utilized in the fabrication of advanced materials with unique mechanical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate typically involves the cycloaddition reaction of suitably substituted nitrile oxides with alkenes under controlled temperature conditions. These reactions require precise stoichiometry and an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound leverages automated flow reactors, which ensure consistent reaction conditions and higher yields. The industrial process is optimized for cost-efficiency and scalability, with stringent quality control measures to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical transformations, primarily:
Oxidation Reactions: : Conversion of dimethyl groups to carboxylic acids under mild conditions.
Reduction Reactions: : Formation of dihydro derivatives using catalytic hydrogenation.
Substitution Reactions: : Halogenation and acylation at the aromatic ring under electrophilic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Bromine, acetic anhydride.
Major Products
The major products formed from these reactions include dimethyl 4,6-dioxo derivatives and various substituted analogs depending on the reaction pathway and conditions.
Mecanismo De Acción
This compound exerts its effects through various molecular interactions:
Enzyme Inhibition: : It mimics natural enzyme substrates, effectively blocking the active sites.
Molecular Pathways: : Influences cellular pathways involved in apoptosis and cell proliferation, making it a candidate for cancer research.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4,6-dioxo-5-tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate: .
Dimethyl 4,6-dioxo-5-phenyl-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate: .
Uniqueness
The key distinguishing feature of dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate lies in its phenyl substitution, which imparts unique reactivity and biological activity compared to its analogs.
Exploring compounds like this can lead to incredible advancements. Whether it’s synthetic routes, biological impacts, or industrial applications, dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate stands out for its versatility and potential.
Propiedades
IUPAC Name |
dimethyl 4,6-dioxo-5-phenyl-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7/c1-22-13(20)15(14(21)23-2)9-10(24-16-15)12(19)17(11(9)18)8-6-4-3-5-7-8/h3-7,9-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXPHDEIXPHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2523400.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523401.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2523402.png)
![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2523403.png)
![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523404.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)
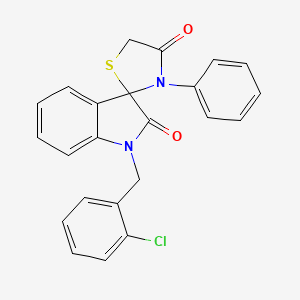
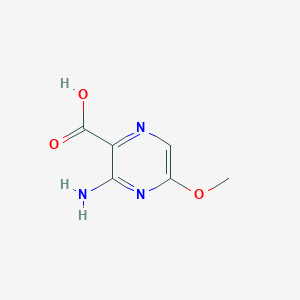
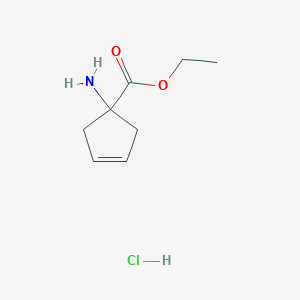
![N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2523414.png)
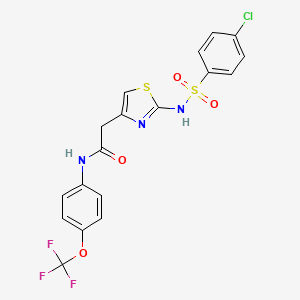
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)
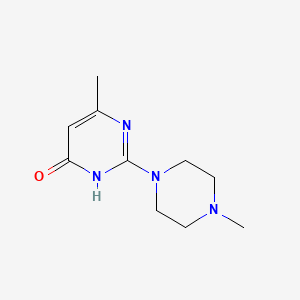
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)
